4-Benzylpyridin-2-amine

Vue d'ensemble

Description

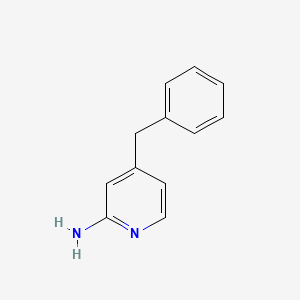

4-Benzylpyridin-2-amine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, where the amine group is positioned at the second carbon, and a benzyl group is attached to the fourth carbon of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpyridin-2-amine typically involves the reaction of 2-aminopyridine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzylpyridin-2-amines depending on the electrophile used.

Applications De Recherche Scientifique

4-Benzylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 4-Benzylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

4-Benzylpyridine: Similar structure but lacks the amine group at the second position.

2-Aminopyridine: Lacks the benzyl group at the fourth position.

Benzylamine: Contains a benzyl group attached to an amine but lacks the pyridine ring.

Uniqueness: 4-Benzylpyridin-2-amine is unique due to the presence of both the benzyl group and the amine group on the pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-Benzylpyridin-2-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CHN) is characterized by a pyridine ring substituted at the 2-position with an amine group and at the 4-position with a benzyl group. Its molecular weight is approximately 184.24 g/mol. The compound exhibits aromatic properties and basic nitrogen functionalities, which contribute to its reactivity in various biological systems .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, some derivatives have been tested against Cryptococcus neoformans and demonstrated antifungal activity .

- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. It interacts with cancer cell lines, suggesting mechanisms that could inhibit tumor growth. Research has indicated that it may induce apoptosis in cancer cells through specific signaling pathways .

- Neuroprotective Effects : this compound has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Its structure allows it to interact with neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders .

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to significant physiological effects. Ongoing research aims to elucidate specific pathways and molecular interactions that underlie its biological activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Benzylpyridin-2-amine | Similar amine and pyridine structure | Often used as a reference compound in studies |

| 2-Benzylpyridin-4-amine | Benzyl group at a different position | Different reactivity patterns due to position |

| Benzylamine | Contains a benzyl group attached to an amine | Lacks the pyridine ring, thus differing in biological activity |

The dual functionality of this compound—having both a benzyl group and an amine group—imparts distinct chemical and biological properties compared to other similar compounds .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticancer Activity : A study demonstrated that certain derivatives of this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis, showcasing its potential as a therapeutic agent in oncology .

- Neuroprotective Studies : Research involving animal models indicated that this compound could reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting its application in treating conditions like Alzheimer's disease .

- Antimicrobial Efficacy : In vitro evaluations showed that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, supporting its potential use as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

4-benzylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWDEKDRZVWZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304793 | |

| Record name | 4-(Phenylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91391-85-4 | |

| Record name | 4-(Phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91391-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.